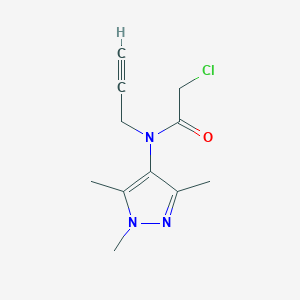
2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a propynyl group, and a trimethylpyrazolyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, propargyl bromide, and 1,3,5-trimethylpyrazole.
Reaction Conditions: The reaction conditions may include the use of a base such as potassium carbonate or sodium hydride to deprotonate the starting materials and facilitate nucleophilic substitution reactions.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may yield an amide derivative.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide depends on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, leading to a specific biological response. The exact pathways involved would require further research and experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-3-yl)acetamide: A similar compound with a different substitution pattern on the pyrazole ring.
2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-dimethyl-1H-pyrazol-4-yl)acetamide: A compound with one less methyl group on the pyrazole ring.
Uniqueness
The uniqueness of 2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide lies in its specific substitution pattern and the presence of the propynyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
87675-22-7 |
|---|---|
Formule moléculaire |
C11H14ClN3O |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
2-chloro-N-prop-2-ynyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H14ClN3O/c1-5-6-15(10(16)7-12)11-8(2)13-14(4)9(11)3/h1H,6-7H2,2-4H3 |
Clé InChI |
FEAJDQICCCRTSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)N(CC#C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















